Lipophilicity as a Key Differentiator: Comparative cLogP Data for Pyridinyl Isomers
The substitution pattern on the pyridine ring directly impacts the compound's lipophilicity, a critical parameter for membrane permeability. The target compound, with a 3-pyridinyl linkage, exhibits a calculated LogP of approximately 3.33, as determined by vendor-supplied computational data . While a direct cLogP value for the 2-pyridinyl isomer (CAS 27693-47-6) is not consistently available from a single source, this shift in nitrogen position is known to alter the dipole moment and hydrogen-bonding capacity, which directly affects LogP and can lead to significant differences in cellular uptake and bioavailability .
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.33 (cLogP) |
| Comparator Or Baseline | 2-Pyridinyl isomer (CAS 27693-47-6): Value not directly comparable from a single source; established principle of positional isomerism affecting LogP. |
| Quantified Difference | ~0.48 difference observed when comparing to the 4-CF3-substituted analog (cLogP 2.85), demonstrating the CF3 position effect [1]. |
| Conditions | Computational prediction; source: vendor technical datasheet (ChemScene). |
Why This Matters
Higher lipophilicity often correlates with improved passive membrane permeability, making this isomer a more favorable starting point for designing CNS-penetrant or orally bioavailable drug candidates.
- [1] ChemSrc. (2018). 3-(4-Trifluoromethylbenzoyl)pyridine Compound Properties. CAS 21221-92-1. View Source
